4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
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Overview
Description
4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and a pyridazinone moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 4-(morpholin-4-yl)aniline with 2-bromoethyl trifluoromethyl ketone, followed by cyclization to form the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzamide core .
Scientific Research Applications
4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and morpholine derivatives, such as:
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde .
Uniqueness
What sets 4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)15-5-6-16(26)25(23-15)8-7-22-17(27)13-1-3-14(4-2-13)24-9-11-28-12-10-24/h1-6H,7-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJSVDSNGNQDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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